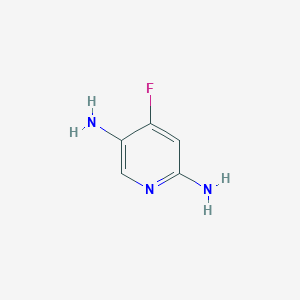

4-Fluoropyridine-2,5-diamine

Description

Contextualizing Fluorinated Heterocycles in Advanced Synthetic Chemistry

Fluorinated heterocycles are a cornerstone of modern synthetic chemistry, largely due to the profound impact that fluorine substitution has on a molecule's properties. numberanalytics.com The introduction of fluorine, the most electronegative element, into a heterocyclic ring can dramatically alter its electronic characteristics, lipophilicity, metabolic stability, and bioavailability. numberanalytics.comtandfonline.com These modifications are not trivial; they can enhance a molecule's thermal and oxidative resistance and influence its reactivity, often making it a more effective and stable candidate for various applications. mdpi.com

The carbon-fluorine bond is exceptionally strong and its presence can modulate the acidity or basicity of nearby functional groups, which is a critical factor in drug design and catalyst development. tandfonline.combeilstein-journals.org In pharmaceutical research, it is estimated that approximately 20-30% of all drugs contain fluorine, a testament to the element's beneficial effects. numberanalytics.com Similarly, in materials science, fluorinated heterocycles are integral to the development of advanced materials like organic light-emitting diodes (OLEDs) and liquid crystals due to their unique electronic and thermal properties. numberanalytics.com The synthesis of these valuable compounds often involves specialized techniques such as nucleophilic substitution or metal-catalyzed fluorination. tandfonline.commdpi.comnih.gov

Foundational Role of Diamine Scaffolds in Organic Transformations

Diamine scaffolds, which are organic structures containing two amine groups, are fundamental building blocks in a vast array of organic transformations and are pivotal in the construction of complex molecules. rsc.org Their utility stems from the nucleophilic nature of the amino groups, which can readily participate in a wide range of chemical reactions. These reactions include the formation of amides, imines, and sulfonamides, as well as participation in various coupling reactions.

In medicinal chemistry, diamine scaffolds are considered "privileged structures" because they can interact with multiple biological targets with high affinity, forming the core of many therapeutic agents. nih.gov They are also essential in the development of chiral ligands and organocatalysts, which are crucial for asymmetric synthesis—the process of creating specific stereoisomers of a molecule. rsc.org The spatial arrangement of the two amino groups on a scaffold can be precisely controlled, allowing for the synthesis of molecules with well-defined three-dimensional structures, which is critical for applications in drug discovery and materials science. mdpi.comnih.gov

Positioning 4-Fluoropyridine-2,5-diamine within Pyridine (B92270) Chemistry Research Paradigms

Within the broad field of pyridine chemistry, this compound emerges as a molecule of significant interest. It synergistically combines the advantageous properties of a fluorinated heterocycle with the versatile reactivity of a diamine scaffold. The pyridine ring itself is a common motif in many biologically active compounds. The addition of a fluorine atom at the 4-position and two amino groups at the 2- and 5-positions creates a unique electronic and structural profile.

The electron-withdrawing nature of the fluorine atom influences the reactivity of the entire pyridine ring, while the two amino groups provide key points for further chemical modification. This specific arrangement of substituents makes this compound a valuable intermediate in the synthesis of more complex molecules. Research into trifluoromethylpyridines (TFMPs), which are structurally related, has highlighted the importance of fluorinated pyridines in the development of agrochemicals and pharmaceuticals. researchoutreach.org The presence of both amino and fluoro groups suggests that this compound could be a key building block in creating novel compounds with tailored biological or material properties. ambeed.comrsc.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1805122-34-2 |

| Molecular Formula | C₅H₆FN₃ |

| Molecular Weight | 127.12 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

Note: Physical properties can vary depending on the source and purity. chemsrc.comchemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C5H6FN3 |

|---|---|

Molecular Weight |

127.12 g/mol |

IUPAC Name |

4-fluoropyridine-2,5-diamine |

InChI |

InChI=1S/C5H6FN3/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H2,8,9) |

InChI Key |

ABAVKFWHYMJFRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1N)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoropyridine 2,5 Diamine and Analogous Fluorinated Pyridine Architectures

Strategies for Regioselective Fluorination of Pyridine (B92270) Precursors

Achieving regioselective fluorination of the pyridine ring is a significant synthetic challenge due to the electron-deficient nature of the heterocycle. Several modern approaches have been developed to overcome this hurdle.

Modern Approaches to Direct Introduction of Fluorine onto Pyridine Rings

Direct C-H fluorination offers an atom-economical approach to fluorinated pyridines. One notable method involves the use of silver(II) fluoride (B91410) (AgF2), which enables the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom. orgsyn.orgresearchgate.net This reaction proceeds at or near ambient temperature and demonstrates high functional group tolerance. orgsyn.org The mechanism is believed to be analogous to the classic Chichibabin amination, where AgF2 acts as both a source of fluoride and a Lewis acid to increase the electrophilicity of the ortho-position. researchgate.net

Another innovative strategy utilizes ring-opened Zincke imine intermediates. acs.orgnih.gov This method allows for the regioselective C-F bond formation at the C3-position of pyridines using electrophilic fluorinating reagents, followed by ring closure to yield the 3-fluoropyridine (B146971) product. acs.orgnih.gov This approach is particularly valuable as C3-fluorination of pyridines is often challenging. acs.orgnih.gov

Furthermore, the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts provides a metal-free pathway to 2-fluoropyridines. nih.gov These stable intermediates can then undergo nucleophilic fluorination. nih.gov This method is also applicable for the introduction of the fluorine-18 (B77423) isotope, which is significant for positron emission tomography (PET) imaging. nih.gov

| Method | Reagent | Position of Fluorination | Key Features |

| Direct C-H Fluorination | Silver(II) Fluoride (AgF2) | α to Nitrogen | Ambient temperature, high site-selectivity. orgsyn.orgresearchgate.net |

| Zincke Imine Intermediate | Electrophilic Fluorinating Reagents | C3-position | Access to otherwise difficult-to-synthesize 3-fluoropyridines. acs.orgnih.gov |

| Pyridine N-oxide Activation | 2-Pyridyltrialkylammonium Salts | C2-position | Metal-free, applicable to 18F-labeling. nih.gov |

| Pyridine N-oxide Halogen Exchange | Tetrabutylammonium Fluoride (TBAF) | meta-position | First example of direct fluorination of a pyridine N-oxide to yield a meta-fluorinated pyridine. nih.gov |

Directed Ortho Metalation (DoM) Techniques in Fluoropyridine Synthesis

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, including pyridine systems. wikipedia.orgnumberanalytics.com This strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophilic fluorine source to introduce a fluorine atom with high regiocontrol. wikipedia.org

Halogens, particularly fluorine and chlorine, can serve as effective DMGs in pyridine systems, directing lithiation to the adjacent position. nih.gov For instance, the deprotonation of 2-halopyridines using lithium diisopropylamide (LDA) at low temperatures allows for exclusive lithiation at the C-3 position. nih.gov This methodology is crucial for the synthesis of 3-substituted fluoropyridines. A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed for the synthesis of azabiaryls, showcasing the versatility of DoM in constructing complex pyridine-containing molecules. acs.org

Table: Directing Groups in DoM for Pyridine Functionalization

| Directing Group | Position of Metalation | Subsequent Functionalization | Reference |

|---|---|---|---|

| Halogen (F, Cl) | Ortho to halogen | Introduction of various electrophiles | nih.gov |

| Carboxamides | Ortho to amide | Boronation, Suzuki-Miyaura coupling | acs.org |

Evolution of Balz-Schiemann Reaction Protocols for Fluoropyridine Formation

The Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate (B81430) intermediate, is a classic method for synthesizing fluorinated arenes, including fluoropyridines. wikipedia.org Traditionally, the reaction requires the isolation of potentially explosive diazonium salts and often harsh thermal conditions for decomposition. wikipedia.orgresearchgate.net

Modern advancements have focused on improving the safety and efficiency of this reaction. Continuous flow protocols have been developed that eliminate the need to isolate the aryl diazonium salt, allowing for a safer and more scalable process. researchgate.net Innovations also include the use of alternative counterions to tetrafluoroborate, such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields. wikipedia.org Furthermore, diazotization can be carried out using nitrosonium salts like [NO]SbF₆, avoiding the isolation of the diazonium intermediate altogether. wikipedia.org Recent studies have also explored the use of low- or non-polar solvents, which can facilitate the reaction at lower temperatures or under visible-light irradiation, even without a catalyst. nih.govacs.org For the synthesis of 4-fluoropyridine, a modified Balz-Schiemann reaction of 4-aminopyridine (B3432731) remains a practical approach, though careful control of the reaction and workup conditions is necessary to avoid the formation of byproducts. nii.ac.jprsc.org

Amination Strategies for Pyridine Frameworks

The introduction of amino groups onto the pyridine ring is another critical transformation in the synthesis of compounds like 4-Fluoropyridine-2,5-diamine.

Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions with Amine Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amine functionalities onto electron-deficient pyridine rings. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. core.ac.uk The regioselectivity of SNAr on polyfluorinated pyridines is influenced by the steric hindrance of the incoming nucleophile. For instance, in the reaction of 2,4,6-trifluoropyridine (B32590) with amines, small nucleophiles preferentially attack the 4-position, while bulkier amines can lead to a mixture of regioisomers. researchgate.net

A tandem C-H fluorination/SNAr sequence provides a powerful strategy for the late-stage functionalization of complex pyridine-containing molecules. acs.org The initial fluorination, often at the 2-position, installs a good leaving group that can be subsequently displaced by a variety of amine nucleophiles under mild conditions. acs.org

Table: Regioselectivity in SNAr of Fluoropyridines with Amines

| Fluoropyridine Substrate | Nucleophile | Major Product Position | Reference |

|---|---|---|---|

| Pentafluoropyridine | Primary and secondary amines | 4-amino derivative | researchgate.net |

| 2,4,6-Trifluoropyridine | Small amines (e.g., morpholine) | 4-amino derivative | researchgate.net |

| 2,4,6-Trifluoropyridine | Bulky diamines | Mixture of 2- and 4-amino derivatives | researchgate.net |

The rate and regioselectivity of SNAr reactions on fluorinated pyridines are governed by both electronic and steric factors. core.ac.uk Electron-withdrawing groups on the pyridine ring activate it towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. core.ac.uk The position of the fluorine leaving group and other substituents significantly influences the reaction outcome. Fluorine is generally a good leaving group in SNAr reactions on heteroaromatic systems.

Steric hindrance from both the pyridine substrate and the amine nucleophile plays a crucial role. core.ac.uk As mentioned, the reaction of 2,4,6-trifluoropyridine with amines demonstrates a clear steric effect, where less hindered nucleophiles favor attack at the 4-position. researchgate.net In multiply substituted pyridines, the interplay between electronic activation and steric hindrance determines the site of nucleophilic attack. For example, in the case of 3-bromo-5-fluoropyridine, the bromine atom is typically more reactive in palladium-catalyzed aminations, while substitution of the fluorine atom requires harsher SNAr conditions. A quantitative reactivity model for SNAr has been developed using descriptors such as the LUMO energy of the electrophile and the molecular electrostatic potential, providing a predictive framework for reaction outcomes. chemrxiv.org

Activation and Functionalization of Carbon-Fluorine Bonds for Carbon-Nitrogen Bond Formation

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in organic synthesis. scispace.com However, for the synthesis of amino-pyridines from fluorinated precursors, breaking the C-F bond to form a carbon-nitrogen (C-N) bond is a direct and powerful strategy. This transformation is typically achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed processes.

The SNAr pathway is generally restricted to electron-deficient or highly fluorinated aromatic systems. researchgate.net In fluoropyridines, the electron-withdrawing nature of the nitrogen atom and fluorine substituents facilitates this reaction. The position of substitution is dictated by the electronic environment of the pyridine ring.

Transition-metal catalysis offers a more versatile approach. mdpi.com Nickel-catalyzed amination has emerged as an effective method for the cross-coupling of fluoro-aromatics with primary amines. mdpi.com Similarly, main group metal-mediated strategies have been developed as a sustainable alternative. For instance, β-diketiminate magnesium (II) complexes containing nucleophilic amide groups can achieve efficient C-F to C-N bond transformation in substrates like 2-fluoropyridine (B1216828) under mild conditions. rsc.org These reactions often exhibit high regioselectivity, leaving other C-H or C-F bonds intact. rsc.org

Research into the stoichiometric and catalytic reactions of fluoropyridines has also involved early and late transition metals such as Rhodium, Platinum, and Zirconium. ox.ac.ukacs.org These studies show that the competition between C-F and C-H bond activation is highly dependent on the metal center, with ortho-fluorine substituents often directing the regioselectivity of the reaction. ox.ac.uk While many studies focus on hydrodefluorination, the principles of C-F bond activation can be extended to C-N bond formation. For example, a proposed mechanism for the metal-free cross-coupling of fluorinated phenyl pyridine with Grignard reagents involves coordination of the pyridine nitrogen to the magnesium ion, facilitating C-F bond cleavage and subsequent functionalization. mdpi.com

| Catalyst/Reagent System | Substrate Type | Transformation | Key Features |

| Nickel(0) Complexes | Fluoro-aromatics | C-F to C-N | Effective for coupling with primary amines. mdpi.com |

| Mg(II)-Amide Complexes | 2-Fluoropyridine | C-F to C-N | Mild reaction conditions, high regioselectivity. rsc.org |

| Rhodium/Platinum Complexes | Fluoroaromatics | C-F Activation | Metal-dependent competition between C-F and C-H activation. ox.ac.uk |

| Metal-Free (e.g., LiH) | Fluoropyridines | C-F to C-N | Lewis acid interaction elongates the C-F bond, facilitating nucleophilic attack by an amine. scispace.com |

Cascade Reactions and Multicomponent Approaches for Diamine Incorporation

Cascade reactions and multicomponent reactions (MCRs) represent a highly efficient strategy for building molecular complexity in a single synthetic operation. organic-chemistry.org These processes, where multiple bonds are formed in a sequential manner without isolating intermediates, are ideal for constructing polysubstituted heterocyclic systems like pyridine diamines.

A variety of MCRs have been developed for the synthesis of substituted pyridines. organic-chemistry.org For example, a rhodium(III)-catalyzed three-component annulation of simple pyridines, alkynes, and 1,2-dichloroethane (B1671644) provides a streamlined pathway to diverse ring-fused pyridiniums. nih.gov While not directly yielding diamines, this methodology highlights the power of MCRs to functionalize the pyridine core.

More specific to diamine incorporation, multicomponent reactions utilizing diamines as one of the building blocks have been reported for the synthesis of complex nitrogen-containing heterocycles. rsc.org A five-component cascade reaction using cyanoacetohydrazide, an acetophenone, an aldehyde, 1,1-bis(methylthio)-2-nitroethylene, and various diamines successfully yields N-fused heterocyclic compounds. rsc.org The mechanism involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael addition, tautomerization, and intramolecular cyclization. rsc.org The adaptability of such reactions suggests potential for designing a similar one-pot synthesis for this compound by selecting appropriate fluorinated starting materials.

Cascade reactions can also be designed to build the pyridine ring itself with the desired diamine functionality. The Hantzsch pyridine synthesis, a classic MCR, can be adapted for this purpose. frontiersin.org By combining an aldehyde, a β-ketoester, and an ammonia (B1221849) source, a dihydropyridine (B1217469) is formed, which can then be oxidized to the pyridine. Using precursors that already contain amino or protected amino groups would allow for the direct incorporation of the diamine structure.

| Reaction Type | Components | Product Type | Key Features |

| Rh(III)-Catalyzed Annulation | Pyridine, Alkyne, 1,2-Dichloroethane | Ring-fused Pyridiniums | In-situ activation of pyridine C-H bond. nih.gov |

| Five-Component Cascade | Diamine, Cyanoacetohydrazide, Ketone, etc. | N-fused Heterocycles | Domino protocol with multiple bond formations in one pot. rsc.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia Source | Dihydropyridines/Pyridines | A classic MCR adaptable for incorporating various substituents. frontiersin.org |

| [4+2]–[3+2] Cascade Cycloaddition | Nitroindole, Vinyl ethers, Acrylates | Polycyclic Diamines | Efficient generation of complex diamine structures. rsc.org |

Reductive Amination and Hofmann Amide Degradation Pathways for Pyridine Diamine Construction

Classic organic reactions remain fundamental in synthesizing complex molecules like this compound. Reductive amination and Hofmann amide degradation are two powerful methods for installing amino groups onto a pyridine ring.

Reductive Amination is a versatile method for forming C-N bonds by converting a carbonyl group (aldehyde or ketone) into an amine. masterorganicchemistry.com The process involves the initial formation of an imine or iminium ion from the carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. thieme-connect.de This method avoids the over-alkylation problems often seen with direct alkylation of amines. masterorganicchemistry.com For pyridine diamine synthesis, one could start with a pyridine containing a carbonyl group and an amino group, and introduce the second amino group via reductive amination. Alternatively, a pyridine dicarbonyl compound could be converted to a diamine.

A key challenge in the reductive amination of aminopyridines can be the basicity of the starting material, which can buffer the reaction and slow imine formation. nih.gov To overcome this, protocols have been developed using N-Boc protected amino-pyridines, which can be deprotected and alkylated in a single vessel. nih.gov Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the initial carbonyl group. masterorganicchemistry.com

Hofmann Amide Degradation , also known as the Hofmann rearrangement, converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrylearner.com This reaction is particularly useful for synthesizing aminopyridines from pyridine carboxylic acids. The reaction proceeds by treating the amide with bromine in a basic solution, which forms an isocyanate intermediate that is subsequently hydrolyzed to the amine. wikipedia.org A notable application is the conversion of nicotinamide (B372718) to 3-aminopyridine. wikipedia.orgresearchgate.net

A synthetic route for 2-amino-4-fluoropyridine (B1287999) has been developed that employs a Hofmann degradation as the key final step. google.com The synthesis starts with 4-fluoropyridine-2-carboxylic acid, which is converted to 4-fluoropyridine-2-carboxamide. google.com This amide then undergoes the Hofmann degradation to yield the target 2-amino-4-fluoropyridine. google.com This strategy could be extended to synthesize a diamine like this compound by starting with a corresponding 4-fluoropyridine-2,5-dicarboxamide.

| Method | Starting Material | Reagents | Product | Key Features |

| Reductive Amination | Pyridine with carbonyl group(s) | Amine, Reducing Agent (e.g., NaBH₃CN) | Aminopyridine | Controlled mono-alkylation; versatile for installing various amine groups. masterorganicchemistry.comnih.gov |

| Hofmann Degradation | Pyridine carboxamide(s) | Br₂, NaOH (aq) | Aminopyridine | Produces an amine with one less carbon atom than the starting amide. wikipedia.orggoogle.com |

Chemo- and Regioselective Installation of Amino Groups in 4-Fluoropyridine Systems

Achieving chemo- and regioselectivity is paramount when synthesizing polysubstituted pyridines like this compound. The inherent electronic properties of the fluoropyridine ring and the choice of reaction conditions dictate the position of incoming functional groups.

In nucleophilic aromatic substitution (SNAr) reactions on polyfluorinated pyridines, the position of attack by an amine nucleophile is highly predictable. For pentafluoropyridine, substitution occurs with high regioselectivity at the 4-position. researchgate.net However, for less fluorinated systems like 2,4,6-trifluoropyridine, the regioselectivity depends on the steric hindrance of the attacking amine. researchgate.net Small nucleophiles preferentially attack the 4-position, whereas bulkier amines may lead to a mixture of regioisomers. researchgate.net

For a substrate like 4-fluoropyridine, direct amination is challenging. Therefore, functionalization often relies on pre-existing groups to direct subsequent reactions. In systems like 4-chloro-3-fluoropyridine, the existing halogens can direct incoming nucleophiles. Minisci-type reactions on this substrate, for example, show that the 4-position being blocked by chlorine and the polarizing effect of the fluorine atom favor attack at the C2 position. acs.org

Palladium-catalyzed amination reactions also offer a high degree of control. In the amination of 5-bromo-2-chloro-3-fluoropyridine, the choice of catalyst and conditions can determine which halogen is displaced. researchgate.net Using a palladium-Xantphos complex can favor substitution at the bromine-bearing C5 position, while catalyst-free, neat conditions can favor substitution at the chlorine-bearing C2 position. researchgate.net This highlights the ability to selectively functionalize different positions based on subtle changes in the reaction protocol.

Kinetic deprotonation using a strong base like lithium diisopropylamide (LDA) at low temperatures is another powerful tool for regioselective functionalization. For 4-chloro-3-fluoropyridine, deprotonation occurs regioselectively at the C2 position, allowing for the introduction of a formyl group which can then be converted to an aminomethyl group. acs.org Such multi-step strategies, while longer, provide excellent control over the final substitution pattern.

| Substrate | Reaction Type | Reagent/Catalyst | Position of Amination | Controlling Factor |

| Pentafluoropyridine | SNAr | Amines | 4-position | Electronic activation. researchgate.net |

| 2,4,6-Trifluoropyridine | SNAr | Bulky Diamines | 2- and 4-positions | Steric hindrance. researchgate.net |

| 4-Chloro-3-fluoropyridine | Minisci Reaction | N-Cbz-glycine, Ag⁺/Persulfate | 2-position | Electronic polarization by F; C4 is blocked. acs.org |

| 5-Bromo-2-chloro-3-fluoropyridine | Pd-catalyzed Amination | Pd₂dba₃, Xantphos | 5-position (C-Br) | Ligand/catalyst choice. researchgate.net |

Optimization of Isolation and Purification Techniques for Fluorinated Pyridine Diamines

The successful synthesis of a target compound culminates in its effective isolation and purification. Fluorinated pyridine diamines can be challenging to purify due to their polarity, potential for forming salts, and sensitivity to acidic or basic conditions. Optimization of these final steps is critical to obtaining high-purity material.

A common and effective method for the purification of fluorinated pyridine derivatives is flash column chromatography on silica (B1680970) gel. orgsyn.org The choice of eluent system is crucial and must be carefully selected to achieve good separation from starting materials and byproducts. For example, in the synthesis of 2-fluoro-6-phenylpyridine, the crude product was purified using a gradient elution on silica gel to separate a minor impurity. orgsyn.org Given the polar nature of diamines, a polar solvent system, possibly containing a small amount of a basic modifier like triethylamine (B128534) to prevent streaking on the silica gel, may be required.

Crystallization or precipitation is another valuable purification technique, particularly for obtaining highly pure, crystalline solids suitable for analysis. This method was used to purify N-Boc-3-amino-4-halopyridines, which could be obtained in excellent yield on a large scale by recrystallization, avoiding the need for chromatography. nih.gov For the final diamine products, which may be oils or solids, forming a stable salt (e.g., a hydrochloride salt) can facilitate precipitation and isolation from the reaction mixture. nih.gov

Liquid-liquid extraction is a fundamental workup procedure used to remove inorganic salts and other water-soluble impurities. Following a reaction, the mixture is often quenched with water and extracted with an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane. google.com Subsequent washing of the organic layer with brine, followed by drying over an anhydrous salt like MgSO₄ or Na₂SO₄, is standard practice before concentrating the solvent to yield the crude product. orgsyn.org

The stability of the fluoropyridine itself must also be considered. 4-Fluoropyridine, for instance, is known to be unstable in the presence of acid, which catalyzes its transformation into N-(4-pyridyl)-4-pyridone. rsc.org Therefore, purification methods must be conducted under conditions that avoid this decomposition, typically by maintaining neutral or slightly basic pH.

| Technique | Application | Key Optimization Parameters | Example Compound |

| Flash Chromatography | Separation of isomers and impurities | Eluent system, stationary phase (e.g., silica gel), pH modifiers. | 2-Fluoro-6-phenylpyridine. orgsyn.org |

| Crystallization/Precipitation | Large-scale purification, obtaining solid material | Solvent choice, temperature, formation of salts (e.g., HCl salt). | N-Boc-3-amino-4-halopyridines. nih.gov |

| Liquid-Liquid Extraction | Initial workup and removal of inorganic impurities | Choice of organic solvent, pH of aqueous phase. | General workup for many pyridine syntheses. google.com |

Reaction Mechanisms and Intramolecular Processes Involving 4 Fluoropyridine 2,5 Diamine

Mechanistic Investigations of Nucleophilic Aromatic Substitution in Fluorinated Pyridine (B92270) Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. springernature.comnih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex, although concerted pathways are also possible. springernature.comnih.gov In fluorinated pyridines, the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating nucleophilic attack. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine, highlighting the excellent leaving group ability of fluoride (B91410) in these systems. nih.gov

The regioselectivity and rate of SNAr reactions on substituted fluoropyridines are dictated by a combination of electronic and steric effects. researchgate.net The pyridine nitrogen atom is strongly electron-withdrawing, reducing electron density primarily at the C2, C4, and C6 positions, thereby activating them for nucleophilic attack. The two amino groups on the 4-Fluoropyridine-2,5-diamine scaffold, however, are strong electron-donating groups (EDGs) by resonance, which counteracts the activating effect of the ring nitrogen.

Steric hindrance can also play a significant role. nih.gov In this compound, the amino group at C5 is adjacent to the reaction center (C4). While an amino group is relatively small, bulkier nucleophiles may experience some steric repulsion, potentially slowing the reaction rate compared to an unhindered position. researchgate.net The selectivity of the reaction is thus a result of the complex interplay of these competing factors.

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanisms of SNAr reactions by modeling the energy profiles of reactants, intermediates, transition states, and products. researchgate.net For a reaction involving this compound, DFT calculations can be employed to map the potential energy surface for the approach of a nucleophile.

These calculations can determine the activation energies for the formation of the Meisenheimer intermediate and for the subsequent expulsion of the fluoride leaving group. researchgate.net The geometry of the transition state can be precisely characterized, revealing the extent of bond formation between the nucleophile and the pyridine ring and bond cleavage of the C-F bond. researchgate.net Frontier Molecular Orbital (FMO) analysis can also be applied to understand the selectivity, where the reaction is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine substrate. researchgate.net Computational studies predict that for many SNAr reactions, particularly with less-activated substrates, the mechanism may shift from a stepwise process to a concerted one, where the Meisenheimer complex is a transition state rather than a true intermediate. springernature.comnih.gov

Intramolecular Cyclization and Rearrangement Pathways in Fluoropyridine Derivatives

Derivatives of this compound can be precursors to complex heterocyclic structures through intramolecular reactions. These pathways often involve the generation of reactive intermediates and subsequent pericyclic or cyclization processes.

The aza-Cope rearrangement is a heteroatomic variant of the Cope rearrangement, a eurekaselect.comeurekaselect.com-sigmatropic shift that occurs in 1,5-dienes. wikipedia.orgchem-station.com In the aza-Cope rearrangement, one or more carbon atoms in the hexadienyl framework are replaced by nitrogen. The cationic 2-aza-Cope rearrangement is particularly facile, often occurring at temperatures 100-200 °C lower than the all-carbon equivalent due to the presence of a charged heteroatom which lowers the activation barrier. wikipedia.org

For a derivative of this compound to undergo this reaction, one of the amino groups would need to be suitably functionalized to create the required 1,5-diene-like structure. For example, N-allylation of the C2 or C5 amino group, followed by formation of an iminium ion, could create a substrate for a cationic 2-aza-Cope rearrangement. Such rearrangements are powerful tools in synthesis as they proceed with high stereospecificity, typically through a chair-like transition state, allowing for the controlled construction of complex chiral molecules. chem-station.com

Carbenes are neutral, highly reactive intermediates containing a divalent carbon atom. libretexts.org In the context of pyridine chemistry, carbene intermediates can be generated and trapped to form novel polycyclic products. eurekaselect.comresearchgate.net For instance, a derivative of this compound could be converted into a diazo compound, which upon thermal or photochemical decomposition, would generate a carbene.

Once formed, this reactive intermediate could undergo several intramolecular transformations. researchgate.net A common reaction is intramolecular C-H insertion, where the carbene inserts into a nearby carbon-hydrogen bond to form a new ring. nih.gov Another possibility is intramolecular cyclopropanation, where the carbene adds across a double bond within the same molecule to form a bicyclic system containing a three-membered ring. libretexts.org Computational studies have been instrumental in mapping the potential energy surfaces for these reactions, confirming the involvement of carbene intermediates and elucidating the reaction pathways leading to the observed products. researchgate.netrsc.org

Carbon-Hydrogen Bond Activation and Site-Selective Functionalization within Pyridine Diamine Scaffolds

Direct C-H bond functionalization is a highly desirable strategy in modern organic synthesis as it allows for the modification of molecular scaffolds without the need for pre-installed functional groups. rsc.org The pyridine ring, while generally electron-deficient, can undergo C-H activation, often facilitated by transition metal catalysts. acs.orgrsc.org

In the this compound scaffold, the two amino groups and the ring nitrogen can act as directing groups, guiding the metal catalyst to a specific C-H bond. The C3 and C6 positions are particularly susceptible to functionalization. The amino groups can direct ortho-metalation, leading to functionalization at the C3 and C6 positions. The inherent reactivity of the pyridine ring often favors functionalization at the C2 and C6 positions, adjacent to the ring nitrogen. sigmaaldrich.comacs.org

The site-selectivity of C-H activation in this compound would be a contest between the directing power of the two amino groups and the intrinsic reactivity of the pyridine C-H bonds. Experimental and theoretical studies on related systems have shown that factors such as the choice of metal catalyst (e.g., Iridium, Rhodium), ligands, and reaction conditions can be tuned to achieve high selectivity for a particular site. acs.orgchemrxiv.org This approach allows for the late-stage functionalization of the pyridine diamine core, providing a versatile method for creating diverse molecular architectures. nih.gov

Derivatization and Advanced Functionalization of 4 Fluoropyridine 2,5 Diamine

Selective Chemical Modification of Amine Functionalities for Diversification

The two amine functionalities on the 4-Fluoropyridine-2,5-diamine ring exhibit different chemical environments, which can be exploited for selective modification. The C2-amino group is positioned ortho to the electron-withdrawing ring nitrogen, influencing its nucleophilicity and steric accessibility compared to the C5-amino group. This inherent difference allows for chemoselective reactions, such as mono-acylation or mono-sulfonylation, under carefully controlled conditions. By modulating reagents, stoichiometry, and reaction conditions, one amine group can be selectively functionalized while the other remains available for subsequent transformations. This stepwise approach is fundamental to building molecular diversity from this scaffold.

For instance, acylation reactions with acid chlorides or anhydrides can be directed primarily to the more nucleophilic amine. The resulting mono-acylated product can then undergo further functionalization at the remaining amine or the fluorine site, demonstrating the utility of this scaffold in combinatorial chemistry.

| Reaction Type | Reagent Example | Potential Selective Outcome |

| Mono-acylation | Acetyl chloride (1 eq.) | Selective acylation of one amine group |

| Mono-sulfonylation | Tosyl chloride (1 eq.) | Selective sulfonylation of one amine group |

| Reductive Amination | Aldehyde/Ketone + NaBH(OAc)₃ | Selective alkylation of the more reactive amine |

| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (1 eq.) | Mono-protection for orthogonal synthesis |

Functionalization at the Fluorine Site via Carbon-Fluorine Bond Transformations

The fluorine atom at the C4 position of the pyridine (B92270) ring is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. stackexchange.com This activation facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles. The stability of the anionic Meisenheimer intermediate, which is formed during the reaction, is enhanced by the presence of the nitrogen atom in the ring, which can accommodate the negative charge through resonance. stackexchange.com This makes the C-F bond a key site for introducing diverse functional groups.

The reactivity of fluoropyridines in SNAr reactions is significantly higher than that of their chloro- or bromo-analogues, often allowing for milder reaction conditions. nih.govacs.org A wide range of nucleophiles, including those based on oxygen (alkoxides, phenoxides), nitrogen (amines, azides), and sulfur (thiolates), can be employed to displace the fluorine atom, yielding a diverse array of substituted pyridine diamines. nih.gov This transformation is a powerful tool for late-stage functionalization in synthetic sequences. Beyond classical SNAr, transition-metal-mediated C-F bond activation represents a more advanced strategy for functionalization, offering alternative reaction pathways. nih.gov

| Nucleophile Type | Reagent Example | Product Class |

| O-Nucleophile | Sodium methoxide (B1231860) (NaOMe) | 4-Alkoxy-pyridine-2,5-diamine |

| N-Nucleophile | Morpholine | 4-(Morpholin-4-yl)pyridine-2,5-diamine |

| S-Nucleophile | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)pyridine-2,5-diamine |

| C-Nucleophile | Malononitrile + Base | 2-(2,5-Diamino-pyridin-4-yl)malononitrile |

Transition-Metal Catalyzed Cross-Coupling Reactions for Expanded Pyridine Diamine Architectures

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the extension of the pyridine diamine architecture. eie.grmdpi.comrsc.orgmdpi.com While the C-F bond is not a typical leaving group for many standard cross-coupling reactions, the this compound scaffold can be modified to incorporate suitable leaving groups (e.g., bromide, iodide, or triflate) for these transformations. This is often achieved by converting one of the amine functionalities via a Sandmeyer-type reaction.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a cornerstone of modern organic synthesis for creating C(sp²)–C(sp²) bonds. researchgate.netrsc.orgtcichemicals.com To utilize this reaction, a derivative of this compound, such as a bromo-substituted analogue (e.g., 5-bromo-4-fluoropyridin-2-amine), must first be synthesized. This modified scaffold can then be coupled with a wide range of aryl or heteroaryl boronic acids or esters. claremont.edu The reaction is typically catalyzed by a palladium complex in the presence of a base. mdpi.com This strategy allows for the introduction of diverse aromatic systems onto the pyridine core, significantly expanding the structural complexity and potential applications of the resulting molecules. nih.gov

| Substrate | Coupling Partner | Catalyst/Base System | Product Type |

| 5-Bromo-4-fluoropyridin-2-amine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-4-fluoropyridin-2-amine |

| 2-Bromo-4-fluoropyridine-5-amine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 2-Heteroaryl-4-fluoropyridine-5-amine |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is invaluable for introducing alkyne functionalities, which are versatile handles for further chemical transformations, including click chemistry, cyclizations, and reductions. The coupling is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the this compound scaffold must first be derivatized to bear a suitable halide, such as a bromide. soton.ac.uk Research on related bromofluoropyridine systems has demonstrated the feasibility and efficiency of this approach. soton.ac.ukresearchgate.net The subsequent Sonogashira coupling with various terminal alkynes proceeds under mild conditions, tolerating a wide range of functional groups on the alkyne partner. soton.ac.uk

| Substrate | Coupling Partner | Catalyst System | Product Type |

| 5-Bromo-4-fluoropyridin-2-amine | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 5-Alkynyl-4-fluoropyridin-2-amine |

| 2-Bromo-4-fluoropyridine-5-amine | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI / i-Pr₂NH | 2-Alkynyl-4-fluoropyridine-5-amine |

Development of Modular and Versatile Scaffolds from this compound for Synthetic Applications

The distinct and orthogonal reactivity of the functional groups on this compound makes it an ideal scaffold for modular synthesis. nih.gov This approach allows for the systematic and versatile construction of compound libraries by combining a core structure with various interchangeable building blocks. nih.gov The trifunctional nature of the scaffold—two inequivalent amines and one activatable fluorine—enables a programmed, stepwise functionalization strategy.

A potential synthetic pathway could involve:

Selective protection or functionalization of one amine group.

Displacement of the fluorine atom via SNAr with a desired nucleophile.

Modification or deprotection of the first amine group, followed by a different functionalization reaction at that site.

Functionalization of the second, previously unreacted amine group.

This modularity allows chemists to independently vary the substituents at three different positions on the pyridine ring, leading to the rapid generation of a large number of structurally diverse analogues. Such libraries are invaluable in drug discovery for structure-activity relationship (SAR) studies and in materials science for tuning the properties of functional molecules.

| Step | Position | Reaction Type | Example Transformation | Resulting Scaffold |

| 1 | C2-NH₂ | Protection | Boc Anhydride | C2-NHBoc protected diamine |

| 2 | C4-F | SNAr | Morpholine | C4-morpholinyl, C2-NHBoc diamine |

| 3 | C5-NH₂ | Acylation | Acetyl Chloride | C5-acetylated, C4-morpholinyl, C2-NHBoc |

| 4 | C2-NHBoc | Deprotection | Trifluoroacetic Acid | C5-acetylated, C4-morpholinyl, C2-amine |

Computational and Theoretical Investigations of 4 Fluoropyridine 2,5 Diamine

Electronic Structure Theory and Quantum Chemical Calculations

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and geometry. Quantum chemical calculations provide a powerful means to probe these characteristics at the atomic level.

Applications of Density Functional Theory (DFT) to Fluorinated Pyridines

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules, including nitrogen-containing heterocycles and their derivatives. researchgate.netrsc.orgmdpi.com DFT methods are favored for their balance of computational cost and accuracy. In the context of fluorinated pyridines, DFT is employed to calculate a wide array of properties, including optimized geometries, reaction mechanisms, and spectroscopic parameters. researchgate.netbohrium.com

The choice of functional and basis set is critical for obtaining reliable results. For substituted pyridines, hybrid functionals such as B3LYP are commonly paired with Pople-style basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to provide accurate descriptions of molecular properties. researchgate.net These calculations can elucidate the effects of substituents—like the fluorine atom and two amino groups in 4-Fluoropyridine-2,5-diamine—on the electron distribution within the pyridine (B92270) ring. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the amino groups create a complex electronic environment that DFT can effectively model.

Table 1: Commonly Used DFT Functionals and Basis Sets for Substituted Pyridines

| Functional | Basis Set | Typical Applications |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |

| B3LYP | 6-311++G(d,p) | Higher accuracy energies, NMR shifts, Electronic properties |

| M06-2X | def2-TZVP | Non-covalent interactions, Thermochemistry |

| PBE0 | aug-cc-pVTZ | Excited states (with TD-DFT), High-accuracy properties |

Multireference-Based Methods for Radical Character and Excited States

While DFT is highly effective for ground-state properties, molecules with significant multireference character, such as those with low-lying excited states, near-degeneracies, or potential biradical character, require more advanced methods. colorado.edu Multireference (MR) methods, like the Complete Active Space Self-Consistent Field (CASSCF) followed by perturbation theory (CASPT2), are designed for these complex situations. researchgate.netacs.org

For a molecule like this compound, MR methods would be essential for accurately describing its photophysical properties. These methods involve first defining an "active space" of key molecular orbitals—typically the π and π* orbitals of the pyridine ring and lone pair orbitals of the nitrogen atoms—and then calculating the electronic states by considering all possible electronic configurations within that space. acs.orgarxiv.org This approach is crucial for studying excited-state deactivation pathways and understanding phenomena like fluorescence or phosphorescence. rsc.orgacs.org While computationally intensive, MR methods provide the most accurate picture for complex electronic systems. lboro.ac.uk Time-Dependent DFT (TD-DFT) offers a more computationally accessible alternative for calculating vertical excitation energies, though it can be less reliable for states with significant double-excitation character. cnr.itrsc.org

Molecular Geometry Optimization and Conformational Analysis

Computational methods are routinely used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum on the potential energy surface. For flexible molecules, this involves conformational analysis to identify the lowest energy conformers.

In this compound, the primary sources of conformational flexibility are the rotation of the two amino groups. DFT calculations, such as a Potential Energy Surface (PES) scan, can be performed by systematically rotating the dihedral angles associated with the C-N bonds of the amino groups to map out the energetic landscape and identify stable conformers. nih.gov Studies on related aminopyridines and other substituted pyridines show that the orientation of such groups is influenced by a combination of steric hindrance and electronic interactions, including hydrogen bonding (intramolecular or with solvent) and resonance effects. acs.orgnih.govmdpi.com

The planarity of the amino groups is another key factor. While often depicted as sp² hybridized and planar, the nitrogen in an amino group can have a pyramidal geometry. nih.gov High-level calculations can predict the degree of pyramidalization and the energy barrier to inversion. Based on studies of similar molecules, the pyridine ring itself is expected to be planar. The optimized geometry provides fundamental data such as bond lengths, bond angles, and dihedral angles.

Table 2: Predicted Geometrical Parameters for this compound (Estimated based on DFT calculations of analogous molecules)

| Parameter | Predicted Value | Notes |

|---|---|---|

| C-F Bond Length | ~1.34 Å | Shorter than in alkyl fluorides due to aromatic character. |

| C-NH₂ Bond Lengths | ~1.38 Å | Shorter than a typical C-N single bond due to resonance. |

| C-C Bond Lengths (ring) | 1.39 - 1.40 Å | Typical for a substituted pyridine ring. |

| C-N Bond Lengths (ring) | 1.33 - 1.34 Å | Typical for a substituted pyridine ring. |

| C-C-F Bond Angle | ~119° | |

| C-C-NH₂ Bond Angles | ~120° |

Theoretical Spectroscopy and Spectroscopic Property Predictions

One of the most powerful applications of computational chemistry is the prediction of molecular spectra, which can be used to interpret and assign experimental data.

Vibrational Analysis and Infrared Spectroscopic Signatures

Theoretical vibrational analysis is a standard output of geometry optimization calculations. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities can be obtained. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using empirical scaling factors.

For this compound, the IR spectrum is expected to be characterized by several key vibrational modes. The N-H stretching vibrations of the two primary amino groups are predicted to appear as two or more bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com The C-F stretching vibration typically gives rise to a strong absorption band in the 1150-1250 cm⁻¹ range. researchgate.net Other significant bands include the N-H bending (scissoring) mode around 1600-1650 cm⁻¹, C-N stretching of the aromatic amines between 1250-1335 cm⁻¹, and various C-C and C-N stretching modes of the pyridine ring itself. researchgate.netorgchemboulder.comvscht.cz

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (Scaled) | Expected Intensity |

|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3500 | Medium |

| N-H Symmetric Stretch | 3350 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3050 - 3100 | Weak-Medium |

| N-H Bend (Scissoring) | 1600 - 1650 | Medium-Strong |

| C=C / C=N Ring Stretches | 1450 - 1610 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong |

| C-F Stretch | 1150 - 1250 | Strong |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a cornerstone of chemical structure elucidation, and computational methods can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The standard approach involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

The predicted absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). For fluorinated aromatic compounds, linear scaling factors are often applied to the calculated shielding constants to improve agreement with experimental data. nih.govacs.orgacs.org

For this compound, the ¹⁹F chemical shift is a key parameter, and its value will be influenced by the electronic effects of the two amino groups. The ¹H NMR spectrum would show distinct signals for the two aromatic protons and the protons on the two different amino groups. nih.gov The ¹³C NMR spectrum would display five signals for the pyridine ring carbons, with their chemical shifts heavily influenced by the attached fluorine and amino substituents.

Table 4: Predicted NMR Chemical Shifts (ppm) for this compound (Estimated)

| Nucleus | Atom Position | Predicted Chemical Shift (δ) | Notes |

|---|---|---|---|

| ¹⁹F | C4-F | -120 to -140 | Relative to CFCl₃. Influenced by two electron-donating groups. |

| ¹H | C3-H | ~6.5 - 7.0 | Shielded by adjacent amino group. |

| ¹H | C6-H | ~7.2 - 7.7 | Influenced by ring nitrogen and adjacent amino group. |

| ¹H | N2-H₂ | ~4.5 - 5.5 | Broad signal, position is solvent dependent. |

| ¹H | N5-H₂ | ~4.0 - 5.0 | Broad signal, position is solvent dependent. |

| ¹³C | C 2 | ~150 - 155 | Attached to amino group, adjacent to ring N. |

| ¹³C | C 3 | ~110 - 115 | |

| ¹³C | C 4 | ~155 - 160 (J_CF ~240 Hz) | Attached to fluorine, deshielded. |

| ¹³C | C 5 | ~135 - 140 | Attached to amino group. |

X-ray Absorption and Emission Spectroscopy Simulations

No specific simulated X-ray absorption (XAS) or X-ray emission spectroscopy (XES) data for this compound has been published. In principle, theoretical simulations for this compound would involve sophisticated quantum chemical calculations.

For a hypothetical XAS simulation, one would typically employ methods like time-dependent density functional theory (TD-DFT) or more advanced multireference methods. The calculations would focus on the excitation of core electrons (from nitrogen, carbon, or fluorine) to unoccupied molecular orbitals. The resulting theoretical spectrum would provide insights into the local electronic structure and bonding environment of each atom type. Key parameters that would be calculated include core-level binding energies and transition probabilities.

Similarly, simulating the XES of this compound would involve calculating the energies and probabilities of electronic transitions from occupied valence orbitals to a core-hole. This would offer a detailed picture of the occupied molecular orbitals and the nature of the chemical bonds.

Table 1: Hypothetical Parameters for X-ray Spectroscopy Simulations of this compound

| Parameter | Description | Typical Computational Method |

| Core Electron Binding Energies | The energy required to remove a core electron from a specific atom (e.g., N 1s, C 1s, F 1s). | DFT, Hartree-Fock |

| Excitation Energies | Energies of transitions from core levels to unoccupied orbitals. | TD-DFT, Bethe-Salpeter Equation |

| Oscillator Strengths | The probability of a specific electronic transition occurring upon X-ray absorption. | TD-DFT |

| Emission Energies | Energies of photons emitted during the decay of a core-hole. | DFT, Configuration Interaction |

| Transition Moments | The probability of a specific emission transition. | DFT, Configuration Interaction |

Reaction Pathway Analysis and Transition State Modeling

Specific reaction pathway analyses and transition state modeling for reactions involving this compound are not documented in the literature. Computational studies on related substituted pyridines often utilize DFT methods to map out potential energy surfaces for various reactions, such as electrophilic or nucleophilic substitutions.

For this compound, theoretical investigations could model its reactivity in, for example, electrophilic aromatic substitution or reactions involving the amino groups. Such studies would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. Key algorithms for this include the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

Frequency Calculations: To confirm the nature of stationary points (minima for reactants/products, first-order saddle point for transition states) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state correctly connects the desired reactants and products.

Table 2: Key Computational Metrics in a Hypothetical Reaction Pathway Analysis of this compound

| Metric | Description | Significance |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | Determines the reaction rate. |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Indicates if a reaction is exothermic or endothermic. |

| Imaginary Frequency | The single negative frequency in the vibrational analysis of a transition state. | Confirms the structure as a true transition state. |

| Key Bond Distances/Angles | Geometric parameters of the transition state structure. | Provides insight into the mechanism of bond formation/breaking. |

Delving into Charge Transfer Characteristics and Chemical Reactivity Descriptors

There are no dedicated studies on the charge transfer characteristics and chemical reactivity descriptors of this compound. However, these properties are routinely calculated for novel compounds using DFT.

Charge Transfer Characteristics: Analysis of the electronic structure would reveal how the electron-donating amino groups and the electron-withdrawing fluorine atom influence the charge distribution within the pyridine ring. Methods like Natural Bond Orbital (NBO) analysis would be used to quantify atomic charges and orbital interactions, providing insight into intramolecular charge transfer.

Chemical Reactivity Descriptors: Conceptual DFT provides a range of descriptors that predict the reactivity of a molecule. These are derived from the changes in energy with respect to the number of electrons.

Table 3: Common Chemical Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance for this compound |

| Chemical Potential (μ) | μ ≈ -(IP + EA)/2 | Measures the escaping tendency of electrons; indicates electrophilicity. |

| Chemical Hardness (η) | η ≈ (IP - EA)/2 | Measures resistance to change in electron distribution; related to stability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the global electrophilic nature of the molecule. |

| Fukui Functions (f(r)) | f(r) = [∂ρ(r)/∂N]v(r) | Identifies the most reactive sites for nucleophilic, electrophilic, and radical attack. |

In the case of this compound, these descriptors would help predict which atoms are most susceptible to electrophilic or nucleophilic attack, guiding synthetic efforts. The interplay between the activating amino groups and the deactivating fluorine atom would be a key aspect of such an analysis.

Applications of 4 Fluoropyridine 2,5 Diamine As a Chemical Intermediate in Advanced Organic Synthesis

Role in Heterocyclic Ring System Construction

The vicinal arrangement of the two amino groups on the pyridine (B92270) ring makes 4-fluoropyridine-2,5-diamine an excellent precursor for the synthesis of fused heterocyclic systems. The amino groups can readily undergo condensation reactions with a variety of bifunctional electrophiles to construct new rings fused to the pyridine core.

Synthesis of Pyrimidine-Fused Systems and Related N-Heterocycles

The synthesis of pyrimidine-fused heterocycles is a significant area of medicinal chemistry, as these scaffolds are present in numerous biologically active molecules. This compound can serve as a key starting material for the construction of pyridopyrimidines. For instance, condensation of the diamine with 1,3-dielectrophiles such as β-ketoesters, malonic acid derivatives, or α,β-unsaturated carbonyl compounds can lead to the formation of a fused pyrimidine (B1678525) ring. The reaction typically proceeds through an initial nucleophilic attack of one amino group, followed by an intramolecular cyclization and dehydration.

The general synthetic approach is outlined below:

| Reactant for Cyclocondensation | Resulting Fused Heterocycle |

| β-Ketoester | Pyridopyrimidinone derivative |

| Malononitrile | Aminopyridopyrimidine derivative |

| Diethyl malonate | Dihydroxypyridopyrimidine derivative |

These reactions provide a direct route to functionalized pyridopyrimidines where the fluorine atom can modulate the chemical and biological properties of the final molecule. The resulting fused systems can be further elaborated to access a diverse range of compounds with potential applications in drug discovery.

Formation of Other Polycyclic Nitrogen-Containing Heterocycles

Beyond pyrimidine-fused systems, this compound is a versatile precursor for a variety of other polycyclic nitrogen-containing heterocycles. The reactivity of the diamine moiety allows for its participation in various cyclization strategies. For example, reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, can lead to the formation of fused pyrazine (B50134) rings, yielding fluorinated pyridopyrazines. Similarly, condensation with diketenes or other 1,3-dielectrophiles can afford seven-membered fused rings like pyridodiazepines.

The construction of these polycyclic systems is of great interest due to their presence in natural products and pharmacologically active compounds. The ability to introduce a fluorine atom at a specific position on the pyridine ring offers a valuable tool for fine-tuning the properties of these complex molecules.

Scaffold for Ligand Development in Catalysis and Coordination Chemistry

The presence of two nitrogen atoms (the pyridine nitrogen and the two amino nitrogens) in this compound makes it an attractive scaffold for the design of novel ligands for transition metal catalysis and coordination chemistry. The amino groups can be readily functionalized to introduce additional coordinating atoms or chiral moieties.

Design of Chiral and Achiral Ligands for Asymmetric Transformations

Chiral ligands are essential for enantioselective catalysis, a cornerstone of modern synthetic chemistry. This compound can be utilized as a platform for the synthesis of both chiral and achiral ligands. Derivatization of the amino groups with chiral auxiliaries can lead to the formation of C2-symmetric or unsymmetrical chiral ligands. For instance, reaction with chiral epoxides or acyl chlorides can introduce stereocenters, which can then coordinate to a metal center and induce asymmetry in catalytic transformations.

The pyridine nitrogen and the modified amino groups can act as a bidentate or tridentate ligand system. The electronic properties of the pyridine ring, influenced by the fluorine substituent, can also play a role in modulating the catalytic activity and selectivity of the resulting metal complexes.

Investigation of Coordination Behavior with Transition Metal Ions

The coordination chemistry of ligands derived from this compound with various transition metal ions is an area of significant interest. The hard-soft nature of the nitrogen donors allows for coordination to a wide range of metals, including but not limited to palladium, rhodium, iridium, copper, and ruthenium.

The coordination complexes of these ligands can be studied for their structural, electronic, and magnetic properties. The fluorinated pyridine backbone can influence the ligand field strength and the redox properties of the metal center. Such studies are crucial for understanding the fundamental principles of coordination chemistry and for the rational design of new catalysts and functional materials.

| Transition Metal | Potential Application of the Complex |

| Palladium | Cross-coupling reactions |

| Rhodium | Asymmetric hydrogenation |

| Ruthenium | Metathesis and redox catalysis |

| Copper | Oxidation and click chemistry |

Precursor for Complex Fluorine-Containing Organic Molecules

The strategic placement of a fluorine atom on the pyridine ring of this compound makes it a valuable precursor for the synthesis of more complex fluorine-containing organic molecules. The fluorine atom can act as a directing group in subsequent electrophilic aromatic substitution reactions or can be displaced via nucleophilic aromatic substitution (SNAr) under specific conditions, although the latter is generally less facile on electron-rich pyridine rings.

The primary utility of the fluorine atom in this context is its ability to impart unique properties to the final molecule, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity. These properties are highly desirable in the fields of medicinal chemistry and agrochemistry. The diamine functionality provides the necessary handles to build up molecular complexity, allowing for the incorporation of this fluorinated pyridine motif into a wide array of larger, more intricate structures.

Integration into Advanced Polycyclic Aromatic Architectures

Despite a comprehensive review of scientific literature and chemical databases, no specific examples or detailed research findings have been identified that document the use of this compound as a chemical intermediate for the synthesis of advanced polycyclic aromatic architectures.

Extensive searches were conducted to find instances of this compound's integration into fused aromatic ring systems through various synthetic strategies. These inquiries aimed to uncover reaction schemes, methodologies, and the resulting polycyclic structures where this compound serves as a key building block. However, the available body of scientific literature does not appear to contain reports of its application in this specific area of organic synthesis.

Therefore, a detailed discussion, including data tables and research findings on the integration of this compound into advanced polycyclic aromatic architectures, cannot be provided at this time. Further research and publications in this specific area would be necessary to elaborate on its potential role in the construction of such complex molecular frameworks.

Advanced Spectroscopic Characterization Methodologies for 4 Fluoropyridine 2,5 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms, the electronic environment of specific nuclei, and the spatial relationships between different parts of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for establishing the carbon-hydrogen framework of 4-Fluoropyridine-2,5-diamine. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule.

In this compound, the pyridine (B92270) ring contains two protons, H-3 and H-6. The chemical shifts of these protons are significantly influenced by the substituents on the ring. The two amino groups (-NH₂) at positions 2 and 5 are electron-donating groups, which tend to increase the electron density on the ring and shift the signals of nearby protons to a higher field (lower ppm). Conversely, the fluorine atom at position 4 is a strongly electronegative, electron-withdrawing group, which decreases electron density and shifts proton signals to a lower field (higher ppm).

The proton at the C-3 position is flanked by the C-2 amino group and the C-4 fluoro group. The proton at the C-6 position is adjacent to the C-5 amino group. Consequently, two distinct signals are expected in the aromatic region of the ¹H NMR spectrum. The protons of the two amino groups will typically appear as broad singlets, the chemical shift of which can be concentration and solvent dependent.

In the ¹³C NMR spectrum, five distinct signals are expected for the pyridine ring carbons. The carbon atom directly attached to the fluorine (C-4) will exhibit a large coupling constant (¹JCF), resulting in a doublet, a characteristic feature in the ¹³C NMR of organofluorine compounds. magritek.com The chemical shifts of the other carbons are also influenced by the substituents. Carbons bearing the amino groups (C-2 and C-5) will be shifted downfield, while the fluorinated carbon (C-4) will show a very large downfield shift due to the high electronegativity of fluorine. Proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex due to long-range C-F couplings, but provide invaluable structural information. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ¹H | 6.5 - 7.0 | Doublet of doublets (dd) | ³JHH ≈ 8-9, ⁴JHF ≈ 2-4 |

| H-6 | ¹H | 7.2 - 7.6 | Doublet (d) | ³JHH ≈ 8-9 |

| NH₂ (at C-2) | ¹H | 4.0 - 5.5 | Broad singlet (br s) | - |

| NH₂ (at C-5) | ¹H | 4.0 - 5.5 | Broad singlet (br s) | - |

| C-2 | ¹³C | 145 - 155 | Singlet | - |

| C-3 | ¹³C | 105 - 115 | Doublet (d) | ²JCF ≈ 15-25 |

| C-4 | ¹³C | 160 - 170 | Doublet (d) | ¹JCF ≈ 230-260 |

| C-5 | ¹³C | 135 - 145 | Singlet | - |

| C-6 | ¹³C | 125 - 135 | Doublet (d) | ⁴JCF ≈ 2-5 |

Note: Predicted values are based on established substituent effects on the pyridine ring. Actual experimental values may vary based on solvent and other conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. thermofisher.com It provides crucial information about the electronic environment of the fluorine atom. The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it very sensitive to subtle changes in molecular structure. thermofisher.com

For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-4 position. The chemical shift of this signal provides a signature for the electronic environment of the C-F bond. The signal will be split into a multiplet due to coupling with the adjacent protons on the pyridine ring, primarily the two protons at C-3 and C-5 (in a derivative where H-5 is present). In the case of this compound, this would be coupling to the H-3 proton. This coupling information is valuable for confirming the position of the fluorine substituent. Changes in the ¹⁹F chemical shift upon derivative formation or interaction with other molecules can provide insights into changes in electronic distribution and reactivity at the fluorine center.

While solution-state NMR provides data on molecules averaged over all their accessible conformations, solid-state NMR (ssNMR) provides information about molecules in their solid, crystalline, or amorphous forms. This is particularly useful for studying polymorphism, where a compound can exist in different crystal structures, and for analyzing derivatives that may be insoluble.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments could reveal details about the molecular packing and intermolecular interactions in the solid state. For example, distinct signals for crystallographically inequivalent molecules in the unit cell can be observed. Furthermore, ssNMR can probe hydrogen bonding interactions involving the amino groups, providing information that is complementary to that obtained from X-ray diffraction.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are powerful for identifying functional groups and characterizing chemical bonds, as different types of bonds and functional groups vibrate at characteristic frequencies. IR and Raman spectroscopy are complementary techniques; some vibrations that are strong in IR may be weak in Raman, and vice versa.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent functional groups.

N-H Vibrations: The two primary amino groups (-NH₂) will give rise to characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region of the IR spectrum. N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹.

C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration is expected in the IR spectrum, typically in the 1200-1350 cm⁻¹ region for aryl fluorides.

Pyridine Ring Vibrations: The aromatic pyridine ring has several characteristic stretching and bending vibrations. C=C and C=N stretching vibrations typically occur in the 1400-1610 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations also provide a fingerprint for the substitution pattern of the ring.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, such as the pyridine ring breathing mode, which is often a strong and sharp band.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | -NH₂ | 3300 - 3500 | Medium-Strong | Weak |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium-Weak | Medium |

| N-H Bend (Scissoring) | -NH₂ | 1600 - 1650 | Strong | Weak |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1610 | Strong | Strong |

| C-F Stretch | Ar-F | 1200 - 1350 | Very Strong | Weak |

| Ring Breathing | Pyridine Ring | 980 - 1050 | Weak | Strong |

| C-H Out-of-Plane Bend | Pyridine Ring | 750 - 900 | Strong | Weak |

X-ray Diffraction Analysis for Precise Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and torsional angles with very high precision. For this compound, this analysis would confirm the planarity of the pyridine ring and the exact geometry of the substituents.

Advanced X-ray Spectroscopy Techniques for Electronic Structure Probing

X-ray spectroscopy offers element-specific insights into the electronic structure of materials by probing core-level electron transitions. These methods are particularly powerful for analyzing the local chemical environment of each atom within a molecule.

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful technique for investigating the unoccupied electronic states of a material. wikipedia.orgrsc.org The method involves tuning the energy of incident X-rays to excite a core-level electron (e.g., from the 1s orbital) to an empty or partially filled molecular orbital. mit.edu The resulting absorption spectrum exhibits sharp peaks, or "resonances," just below or above the core-level ionization potential, which serve as a fingerprint of the molecule's local chemical environment, bonding, and oxidation state. wikipedia.org

For this compound, NEXAFS can provide atom-specific information by tuning the X-ray energy to the K-edges of carbon, nitrogen, and fluorine.

Carbon K-edge: The C K-edge spectrum would reveal transitions from the C 1s core level to unoccupied π* and σ* orbitals. This can help differentiate the electronic environments of the four distinct carbon atoms in the pyridine ring, influenced by the fluorine and diamine substituents.

Nitrogen K-edge: The N K-edge is particularly informative as it can distinguish between the pyridine ring nitrogen and the two exocyclic amino nitrogens. The precise energy and intensity of the 1s → π* transitions provide insight into the hybridization and local charge distribution of the nitrogen atoms.

Fluorine K-edge: The F K-edge spectrum would probe the local unoccupied electronic structure around the fluorine atom, offering details on the C-F bond and the influence of fluorine on the aromatic system.

Furthermore, for oriented samples, such as thin films on a substrate, angle-dependent NEXAFS studies can determine the molecular orientation by exploiting the polarization of synchrotron radiation. mit.edu The intensity of transitions to specific molecular orbitals (e.g., π* orbitals perpendicular to the molecular plane) changes with the angle of the incident X-ray beam relative to the surface. mit.edu